Sivelestat sodium tetrahydrate Sivelestat sodium tetrahydrate Sivelestat sodium hydrate is a N-acylglycine. It is functionally related to a N-benzoylglycine.
Brand Name: Vulcanchem
CAS No.: 201677-61-4
VCID: VC0003781
InChI: InChI=1S/C20H22N2O7S.Na.H2O/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);;1H2
SMILES: CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].O.O.O.O.[Na+]
Molecular Formula: C20H24N2NaO8S
Molecular Weight: 475.5 g/mol

Sivelestat sodium tetrahydrate

CAS No.: 201677-61-4

Cat. No.: VC0003781

Molecular Formula: C20H24N2NaO8S

Molecular Weight: 475.5 g/mol

* For research use only. Not for human or veterinary use.

Sivelestat sodium tetrahydrate - 201677-61-4

CAS No. 201677-61-4
Molecular Formula C20H24N2NaO8S
Molecular Weight 475.5 g/mol
IUPAC Name sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate
Standard InChI InChI=1S/C20H22N2O7S.Na.H2O/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);;1H2
Standard InChI Key XNZHCGXLUOQCBD-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].O.O.O.O.[Na+]
Canonical SMILES CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.O.[Na]
Appearance Assay:≥98%A crystalline solid

Chemical Structure and Physicochemical Properties

Molecular Composition

Sivelestat sodium tetrahydrate is a tetrahydrated sodium salt derived from sivelestat, featuring a complex structure with a pivaloyloxy phenylsulfonamido benzoyl amino acetate backbone. The IUPAC name is sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate . Its molecular weight is 528.5 g/mol, and the compound exhibits solubility in dimethyl sulfoxide (DMSO) and ethanol (100 mg/mL) but is insoluble in water .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC20H29N2NaO11S4H2O\text{C}_{20}\text{H}_{29}\text{N}_2\text{NaO}_{11}\text{S} \cdot 4\text{H}_2\text{O}
Molecular Weight528.5 g/mol
Solubility (DMSO/EtOH)100 mg/mL (189.21 mM)
CAS Number201677-61-4
SMILES NotationCC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].O.O.O.O.[Na+]

Structural Activity Relationship

The compound’s inhibitory activity against neutrophil elastase is attributed to its competitive binding to the enzyme’s active site, facilitated by the sulfonamido and benzoyl groups. The tetrahydrate form enhances stability, ensuring optimal bioavailability in physiological environments .

Pharmacological Mechanism of Action

Neutrophil Elastase Inhibition

Sivelestat sodium tetrahydrate acts as a reversible, competitive inhibitor of neutrophil elastase (NE), with a reported half-maximal inhibitory concentration (IC50\text{IC}_{50}) of 14 nM . NE is a proteolytic enzyme released by activated neutrophils during inflammation, contributing to tissue damage via degradation of extracellular matrix proteins (e.g., elastin, collagen) and amplification of pro-inflammatory cytokine release (e.g., IL-1β, IL-6, TNF-α) . By inhibiting NE, sivelestat reduces endothelial permeability, neutrophil adhesion, and transmigration, thereby attenuating organ damage .

Modulation of Inflammatory Pathways

Preclinical studies demonstrate that sivelestat suppresses the JNK/NF-κB and TGF-β/Smad signaling pathways, reducing oxidative stress and apoptosis in endothelial cells . In murine models, it downregulates Egr-1 mRNA expression, curbing the production of reactive oxygen species (ROS) and inflammatory mediators like IL-8 and MCP-1 .

Preclinical Research Findings

In Vitro Studies

  • Human Umbilical Vein Endothelial Cells (HUVECs): Sivelestat (0.1–1.0 µg/mL) inhibited neutrophil migration and adhesion by 40–60% over 72 hours, correlating with reduced ICAM-1 and VCAM-1 expression .

  • Human Pulmonary Microvascular Endothelial Cells (HPMECs): Treatment with 50–100 µg/mL alleviated TNF-α-induced oxidative stress via Nrf2/HO-1 pathway activation, restoring cell viability to 85–90% of baseline .

  • TMK‐1 Gastric Cancer Cells: Sivelestat (0.1–1000 µg/mL) suppressed TGF-α release by 30–70%, inhibiting NE-driven tumor progression .

In Vivo Efficacy

  • Ventilator-Induced Lung Injury (VILI): Intraperitoneal administration of 100 mg/kg in mice reduced pulmonary apoptosis by 50% and decreased IL-6 and TNF-α levels by 40–60% .

  • Renal Ischemia-Reperfusion Injury: Dosing at 150 mg/kg every 12 hours lowered renal cell apoptosis by 35% and improved creatinine clearance by 25% .

  • Cardiopulmonary Bypass Model (Piglets): Sivelestat improved oxygenation indices (PaO2/FiO2\text{PaO}_2/\text{FiO}_2) by 30% and reduced neutrophil infiltration in lung tissue .

ModelDoseKey EffectMechanism
VILI (Mice)100 mg/kg↓ Apoptosis, ↓ IL-6/TNF-αJNK/Egr-1 inhibition
Renal I/R (Mice)150 mg/kg↑ Creatinine clearance, ↓ apoptosisOxidative stress reduction
HPMECs (In Vitro)50–100 µg/mL↑ Cell viability (85–90%)Nrf2/HO-1 activation

Clinical Applications and Trial Data

Acute Lung Injury/Acute Respiratory Distress Syndrome (ALI/ARDS)

A meta-analysis of 15 clinical trials (n=2,050n = 2,050) revealed that sivelestat reduced 28–30-day mortality by 19% (RR = 0.81, 95% CI = 0.66–0.98) and shortened mechanical ventilation duration by 0.32 days (SMD = −0.32) . Patients exhibited a 3.57-day increase in ventilator-free days (95% CI = 3.42–3.73) and improved oxygenation (PaO2/FiO2\text{PaO}_2/\text{FiO}_2) by 88% on day 3 .

Postoperative Management in Aortic Dissection

In a study of 71 patients with acute type A aortic dissection (ATAAD), sivelestat (n=20n = 20) reduced mortality from 13.73% to 10% and improved 48-hour oxygenation indices (260 ± 66 vs. 149 ± 53 in controls, p=0.001p = 0.001) . Postoperative leukocyte counts and procalcitonin levels were significantly lower in the sivelestat group (p=0.015p = 0.015 and p=0.033p = 0.033, respectively) .

Table 3: Clinical Outcomes in ATAAD Patients

ParameterControl Group (n=51n = 51)Sivelestat Group (n=20n = 20)pp-Value
48-h PaO2/FiO2\text{PaO}_2/\text{FiO}_2149 ± 53260 ± 660.001
72-h PaO2/FiO2\text{PaO}_2/\text{FiO}_2165 ± 66288 ± 950.002
Postoperative WBC (×10⁹/L)10.02 ± 4.6712.78 ± 4.440.026

Future Directions and Research Gaps

While sivelestat has demonstrated efficacy in ALI/ARDS and postoperative care, large-scale multinational trials are needed to validate its benefits in sepsis-induced organ injury and chronic inflammatory conditions . Emerging preclinical data suggest potential applications in neutrophilic asthma and cancer-associated inflammation, warranting further investigation .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator